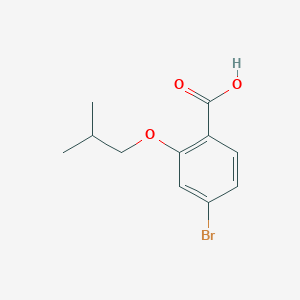

4-溴-2-异丁氧基苯甲酸

描述

The compound of interest, 4-Bromo-2-isobutoxybenzoic acid, is not directly studied in the provided papers. However, there are several related compounds which have been investigated, such as 2-bromoacetoxybenzoic acid , 2-bromobenzoic acids , and various brominated benzoic acid derivatives . These studies provide insights into the structural, synthetic, and chemical properties that could be relevant to 4-Bromo-2-isobutoxybenzoic acid.

Synthesis Analysis

The synthesis of brominated benzoic acid derivatives is a topic of interest in several papers. For instance, 2-bromobenzoic acids are used as building blocks for constructing spiro compounds through a 2-step parallel synthesis involving free radical reactions . Similarly, 4-bromo-3,5-dihydroxybenzoic acid is synthesized from 3,5-dihydroxybenzoic acid, indicating a method that could potentially be adapted for the synthesis of 4-Bromo-2-isobutoxybenzoic acid . The synthesis of 2,4,6-Tribromo-3-hydroxybenzoic acid is achieved through bromination, diazo, and hydrolysis steps, which could provide a framework for synthesizing related compounds .

Molecular Structure Analysis

The molecular structure of brominated benzoic acids is characterized using various techniques such as X-ray diffraction, Mass Spectrometry, IR, and NMR . For example, the crystal structure of 2-bromoacetoxybenzoic acid reveals a close structural analog to aspirin, with a rotationally disordered Br atom . These studies suggest that 4-Bromo-2-isobutoxybenzoic acid would likely have a similar aromatic structure with a substituent at the 4-position.

Chemical Reactions Analysis

The reactivity of brominated benzoic acids is explored in the context of constructing complex molecules. The free radical reactions of 2-bromobenzoic acids lead to various spiro compounds , and regioselective bromocyclization of 2-alkynylbenzoic acids results in the formation of isobenzofuran derivatives . These reactions demonstrate the potential versatility of brominated benzoic acids in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenbenzoic acids, including brominated derivatives, are extensively studied. The thermodynamics of sublimation, fusion, vaporization, and solubility are analyzed, providing structure-property relationships . The solubility of bromo-benzoic acids is estimated based on sublimation pressures and enthalpies . These findings are crucial for understanding the behavior of 4-Bromo-2-isobutoxybenzoic acid in various conditions.

科学研究应用

- Scientific Field : Chemical Biology, Supramolecular Chemistry, Biomedical Applications, and Material Chemistry .

- Summary of Application : Boronic acid (BA)-mediated cis-diol conjugation is one of the best-studied reactions among them. This topical review focuses on the recent progress of iminoboronate and salicylhydroxamic–boronate constituted reversible click chemistries in the past decade .

- Methods of Application/Experimental Procedures : The mechanism of reversible kinetics and its applications in chemical biology, medicinal chemistry, biomedical devices, and material chemistry are highlighted .

- Results/Outcomes : The fundamental reactivity of these two conjugate chemistries with assorted nucleophiles at variable pHs, which is of utmost importance to any stimuli-responsive biological and material chemistry explorations .

安全和危害

The safety data sheet for a similar compound, 4-Bromobenzoic acid, suggests avoiding contact with skin and eyes, avoiding breathing dust, and not ingesting the compound . It’s recommended to keep containers tightly closed in a cool, well-ventilated place . These precautions are likely applicable to 4-Bromo-2-isobutoxybenzoic acid as well.

属性

IUPAC Name |

4-bromo-2-(2-methylpropoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO3/c1-7(2)6-15-10-5-8(12)3-4-9(10)11(13)14/h3-5,7H,6H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTNKWDTWXPWBNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=CC(=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30647609 | |

| Record name | 4-Bromo-2-(2-methylpropoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-isobutoxybenzoic acid | |

CAS RN |

855482-59-6 | |

| Record name | 4-Bromo-2-(2-methylpropoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

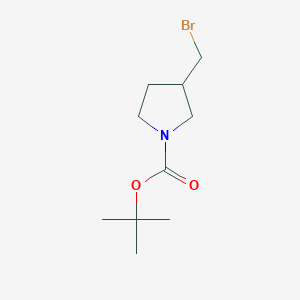

Synthesis routes and methods

Procedure details

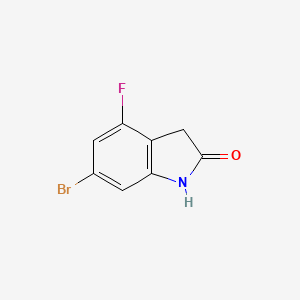

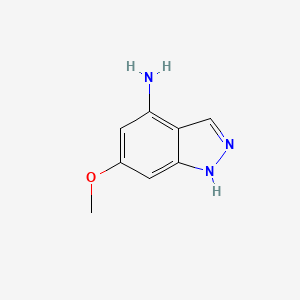

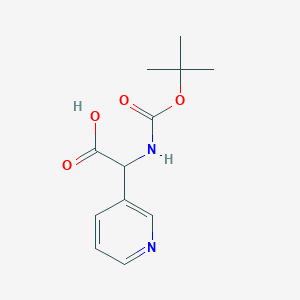

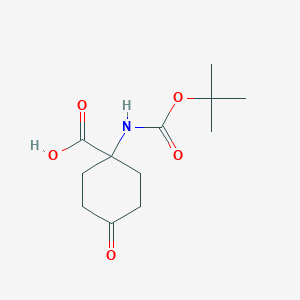

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Bromo-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde](/img/structure/B1292649.png)

![3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1292651.png)

![6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1292653.png)

![6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1292655.png)

![5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1292657.png)